molecular formula C25H26N4OS B12265225 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(dimethylamino)propyl]acetamide

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(dimethylamino)propyl]acetamide

Cat. No.: B12265225
M. Wt: 430.6 g/mol
InChI Key: TYFPKZXOWIUUAH-UHFFFAOYSA-N
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Description

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(dimethylamino)propyl]acetamide is a complex organic compound that features a pyridine ring substituted with cyano and phenyl groups, a sulfanyl linkage, and an acetamide moiety with a dimethylamino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(dimethylamino)propyl]acetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as cyanoacetates and aromatic aldehydes.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyridine derivative.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Dimethylamino Propyl Side Chain Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings and the acetamide moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(dimethylamino)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(2-hydroxyphenyl)acetamide
  • 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(4-methyl-3-nitrophenyl)acetamide

Uniqueness

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(dimethylamino)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino propyl side chain, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C25H26N4OS

Molecular Weight

430.6 g/mol

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-[3-(dimethylamino)propyl]acetamide

InChI

InChI=1S/C25H26N4OS/c1-29(2)15-9-14-27-24(30)18-31-25-22(17-26)21(19-10-5-3-6-11-19)16-23(28-25)20-12-7-4-8-13-20/h3-8,10-13,16H,9,14-15,18H2,1-2H3,(H,27,30)

InChI Key

TYFPKZXOWIUUAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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